molecular formula C13H19N3O B12931656 1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one

1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12931656
M. Wt: 233.31 g/mol
InChI Key: DCLKFMYMURBJDV-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 1H-benzimidazol-2(3H)-one with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression. This can result in the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Diethylamino)ethyl)-1H-benzimidazole
  • 1-(2-(Diethylamino)ethyl)-1H-imidazole
  • 1-(2-(Diethylamino)ethyl)-1H-pyrimidine

Uniqueness

1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific benzimidazole core structure, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit enhanced potency and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C13H19N3O/c1-3-15(4-2)9-10-16-12-8-6-5-7-11(12)14-13(16)17/h5-8H,3-4,9-10H2,1-2H3,(H,14,17)

InChI Key

DCLKFMYMURBJDV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2NC1=O

Origin of Product

United States

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